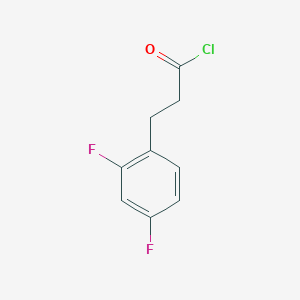

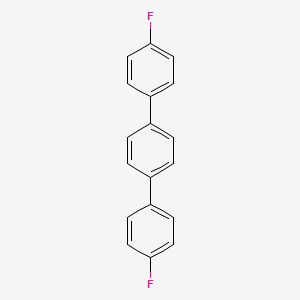

4,4''-Difluoro-1,1',4',1''-terphenyl; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

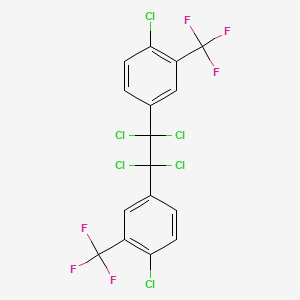

4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is a terphenyl derivative. Terphenyls are key structures in synthetic, medicinal, and natural product chemistry. Some terphenyls exhibit considerable biological activities like potent anticoagulant, immunosuppressant, antithrombotic, neuroprotective, specific 5-lipoxygenase inhibitory, and cytotoxic activities .

Synthesis Analysis

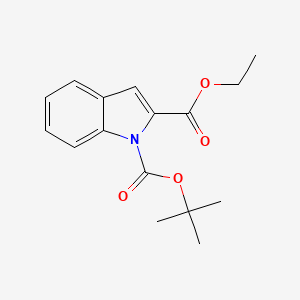

The synthesis of terphenyl derivatives involves various methods. One approach involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid . This method constructs the aromatic backbone from acyclic precursors, which is advantageous due to its short synthetic steps and selective nature .Molecular Structure Analysis

The molecular structure of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is characterized by IR, NMR, LCMS, and elemental analysis . The structure reveals π-π stacking stabilization in molecular packing along with F⋯H and F⋯C interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl include condensation and aromatization . The aromatization of substituted cyclohexenones to the corresponding phenol or phenyl ether derivatives is of great interest .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl include its molecular formula (C18H12F2), molecular weight (266.29), and its structure . More detailed properties such as boiling point, melting point, and density are not available in the retrieved sources.科学的研究の応用

Synthesis of New Terphenyl Derivatives

4,4’‘-Difluoro-1,1’,4’,1’‘-terphenyl is used in the synthesis of new terphenyl derivatives . This involves the condensation of ethylacetoacetate with 4,4’-difluoro chalcone followed by aromatization using chloramine-T in acetic acid .

Oxidative Aromatization

This compound is also used in the oxidative aromatization of substituted α,β-unsaturated cyclohexenones to the corresponding phenol derivatives . This process uses chloramine-T and yields the title compound .

Study of Hydrogen Bonding Potential

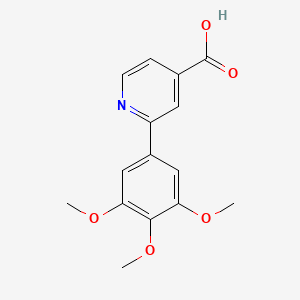

The derivatives of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl, such as its acid, ethyl ester, and hydrazide, are used to study the influence of the hydrogen bonding potential on crystal packing . This study involves observing the effects of packing conflicts and the formation of stable hydrogen-bonded dimers .

Crystal Structure Analysis

The crystal structures of three derivatives of 4,4’‘-Difluoro-1,1’,4’,1’‘-terphenyl-4’-carboxylic acid are analyzed . This analysis helps in understanding the influence of hydrogen bonding potential on the crystal packing .

Synthesis of Fluoropyrazole Derivatives

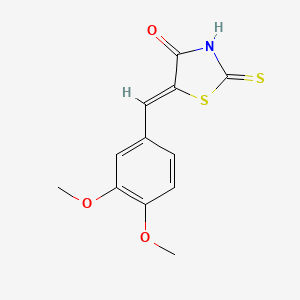

4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is used in the synthesis of fluoropyrazole derivatives . These derivatives have potential use in treating diabetes, inflammatory disease, as gastric acid inhibitors, and as acaricides .

Pharmaceutical and Agrochemical Industries

Fluorine-containing aromatic and heterocyclic motifs, such as 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl, are important in the pharmaceutical and agrochemical industries . They are used in the synthesis of drugs and plant protection agents .

将来の方向性

作用機序

Mode of Action

The mode of action of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is not well-understood at this time. As a difluoro-terphenyl compound, it may interact with its targets through hydrophobic interactions, pi-stacking, or other non-covalent interactions. The presence of fluorine atoms could influence the compound’s electronic properties and potentially enhance its binding affinity .

Pharmacokinetics

Its LogP value is 5.29880 , suggesting that it is lipophilic and may have good membrane permeability. The exact bioavailability, distribution, metabolism, and excretion profiles of this compound need to be determined through further pharmacokinetic studies .

特性

IUPAC Name |

1,4-bis(4-fluorophenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSJIXGPDHPFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4''-Difluoro-1,1',4',1''-terphenyl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。